CDK9 Degradation Potency: Aminopyrazole-Based PROTAC Versus Alternative Ligand Scaffolds
When incorporated into a complete PROTAC construct, the aminopyrazole-based CDK9-binding moiety (as used in PROTAC 2) achieves a DC50 of 158 ± 6 nM for CDK9 degradation in MiaPaCa2 pancreatic cancer cells [1]. For procurement context, this ligand scaffold occupies a moderate-potency tier compared to more recently optimized CDK9 degraders. The benchmark PROTAC degrader THAL-SNS-032 (SNS-032-based ligand) exhibits degradation detectable at 250 nM within 1-8 hours in MOLT4 cells [2]. Newer CDK9 degraders such as dCDK9-202 achieve substantially higher potency with a DC50 of 3.5 nM and Dmax >99% in TC-71 cells [3], representing a different performance tier. The aminopyrazole-based ligand provides a well-characterized, reproducible starting point for SAR studies where ultra-high potency is not the primary selection criterion.
| Evidence Dimension | CDK9 degradation potency (DC50) |
|---|---|
| Target Compound Data | 158 ± 6 nM (PROTAC 2 containing aminopyrazole-based CDK9-binding moiety) |
| Comparator Or Baseline | dCDK9-202: 3.5 nM; PROTAC CDK9 degrader-5: 100-140 nM; THAL-SNS-032: detectable degradation at 250 nM |
| Quantified Difference | dCDK9-202 is ~45-fold more potent; PROTAC CDK9 degrader-5 is ~1.1-1.6× more potent; THAL-SNS-032 requires higher concentrations for detectable degradation |
| Conditions | PROTAC 2: MiaPaCa2 cells; dCDK9-202: TC-71 cells; degrader-5: CDK9 isoform-specific; THAL-SNS-032: MOLT4 cells |
Why This Matters
This quantitative tiering informs whether the aminopyrazole-based ligand meets potency requirements for a given research application or whether higher-potency alternative scaffolds should be prioritized for procurement.
- [1] King HM, Rana S, Kubica SP, et al. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. Bioorg Med Chem Lett. 2021;43:128061. View Source
- [2] Olson CM, Jiang B, Erb MA, et al. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nat Chem Biol. 2018;14(2):163-170. View Source
- [3] Ma L, et al. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. J Med Chem. 2025;68(20):21172-21186. View Source
